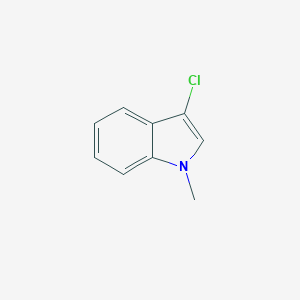

3-Chloro-1-methyl-1H-indole

説明

Structure

3D Structure

特性

IUPAC Name |

3-chloro-1-methylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN/c1-11-6-8(10)7-4-2-3-5-9(7)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDMKGOOZUQYDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10460095 | |

| Record name | 1H-Indole, 3-chloro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124589-41-9 | |

| Record name | 1H-Indole, 3-chloro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the 13C NMR Analysis of 3-Chloro-1-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 3-Chloro-1-methyl-1H-indole, a substituted indole of interest in medicinal chemistry and drug development. In the absence of a directly published experimental spectrum for this specific molecule, this guide employs a detailed predictive approach grounded in the analysis of substituent chemical shift (SCS) effects. By systematically examining the 13C NMR data of the parent indole, 1-methylindole, and various chloroindoles, we present a robust, predicted 13C NMR spectrum for 3-Chloro-1-methyl-1H-indole. This guide further outlines a field-proven, step-by-step experimental protocol for the acquisition and processing of a high-quality 13C NMR spectrum for this compound, ensuring self-validation and reproducibility. The causality behind experimental choices is explained, and all theoretical claims are supported by citations to authoritative sources.

Introduction: The Significance of 13C NMR in the Structural Elucidation of Substituted Indoles

The indole scaffold is a ubiquitous heterocyclic motif present in a vast array of natural products and synthetic compounds with significant biological activities.[1] The precise structural characterization of substituted indoles is paramount in drug discovery and development, as subtle changes in substitution patterns can dramatically alter pharmacological properties. 13C NMR spectroscopy is an unparalleled analytical technique for the unambiguous determination of the carbon framework of organic molecules.[2] Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) being highly sensitive to the local electronic environment.

For substituted indoles like 3-Chloro-1-methyl-1H-indole, 13C NMR provides critical information regarding:

-

Confirmation of the indole core structure: The characteristic chemical shifts of the nine carbon atoms of the indole ring serve as a fingerprint for the scaffold.

-

Verification of substituent positions: The introduction of substituents, such as the chloro and methyl groups in the target molecule, induces predictable shifts in the signals of nearby carbon atoms.

-

Assessment of electronic effects: The magnitude and direction of these substituent-induced chemical shifts offer insights into the electronic interplay between the substituents and the indole ring system.

This guide will first delve into the theoretical underpinnings of substituent effects on the 13C NMR spectrum of the indole ring, followed by a detailed prediction of the spectrum for 3-Chloro-1-methyl-1H-indole. Finally, a comprehensive experimental protocol for acquiring a high-resolution 13C NMR spectrum is provided.

Predictive Analysis of the 13C NMR Spectrum of 3-Chloro-1-methyl-1H-indole

A definitive assignment of the 13C NMR spectrum of 3-Chloro-1-methyl-1H-indole can be achieved by analyzing the individual and combined effects of the N-methyl and 3-chloro substituents on the parent indole nucleus.

Foundational 13C NMR Data of Indole and Key Precursors

The analysis begins with the established 13C NMR chemical shifts of indole, 1-methylindole, and the influence of a chloro-substituent, which are essential for predicting the spectrum of the target molecule. The following table summarizes the 13C NMR data for indole and 1-methylindole in CDCl3.

| Carbon | Indole (δ, ppm) | 1-Methylindole (δ, ppm) | Δδ (N-Methyl) |

| C-2 | 124.7 | 128.8 | +4.1 |

| C-3 | 102.5 | 100.9 | -1.6 |

| C-3a | 128.0 | 128.9 | +0.9 |

| C-4 | 120.8 | 120.9 | +0.1 |

| C-5 | 121.9 | 121.3 | -0.6 |

| C-6 | 119.8 | 119.3 | -0.5 |

| C-7 | 111.0 | 109.2 | -1.8 |

| C-7a | 135.7 | 136.9 | +1.2 |

| N-CH3 | - | 32.7 | - |

Note: Data for indole and 1-methylindole are widely documented in spectroscopic literature and databases.

Substituent Chemical Shift (SCS) Effects

N-Methylation: The introduction of a methyl group at the N-1 position primarily influences the adjacent carbon atoms. A noticeable deshielding effect is observed at C-2 (+4.1 ppm) and C-7a (+1.2 ppm), while a slight shielding is seen at C-3 (-1.6 ppm) and C-7 (-1.8 ppm). The effect on the benzene ring carbons (C-4, C-5, C-6) is minimal.

Predicted 13C NMR Chemical Shifts for 3-Chloro-1-methyl-1H-indole

By applying the principles of substituent additivity, we can estimate the 13C NMR chemical shifts for 3-Chloro-1-methyl-1H-indole. The predicted values are presented in the table below, alongside the data for the parent compounds for comparison.

| Carbon | Indole (δ, ppm) | 1-Methylindole (δ, ppm) | Predicted 3-Chloro-1-methyl-1H-indole (δ, ppm) | Rationale for Prediction |

| C-2 | 124.7 | 128.8 | ~130-132 | Deshielding from N-methylation and the adjacent C-Cl bond. |

| C-3 | 102.5 | 100.9 | ~110-115 | Significant deshielding due to the directly attached electronegative chlorine atom. |

| C-3a | 128.0 | 128.9 | ~130-132 | Deshielding from the adjacent C-Cl bond. |

| C-4 | 120.8 | 120.9 | ~121-122 | Minimal effect from both substituents. |

| C-5 | 121.9 | 121.3 | ~121-122 | Minimal effect from both substituents. |

| C-6 | 119.8 | 119.3 | ~119-120 | Minimal effect from both substituents. |

| C-7 | 111.0 | 109.2 | ~109-110 | Shielding from N-methylation, minimal effect from 3-chloro group. |

| C-7a | 135.7 | 136.9 | ~137-138 | Deshielding from N-methylation. |

| N-CH3 | - | 32.7 | ~33-34 | The chemical shift of the N-methyl group is expected to be relatively consistent. |

Experimental Protocol for 13C NMR Analysis

The following protocol outlines a robust and self-validating procedure for the acquisition of a high-quality 13C NMR spectrum of 3-Chloro-1-methyl-1H-indole.

Sample Preparation

-

Compound Purity: Ensure the sample of 3-Chloro-1-methyl-1H-indole is of high purity (>95%) to avoid interference from impurities. Purification can be achieved by recrystallization or column chromatography.

-

Solvent Selection: Deuterated chloroform (CDCl3) is a suitable solvent for this compound.[3] It offers good solubility and its 13C signal at δ 77.16 ppm serves as a convenient internal reference.

-

Concentration: Dissolve approximately 20-50 mg of the compound in 0.6-0.7 mL of CDCl3 in a standard 5 mm NMR tube.

-

Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) for precise chemical shift referencing.

NMR Instrument Parameters

The following parameters are recommended for a standard 1D 13C NMR experiment on a 400 MHz or 500 MHz spectrometer.

-

Pulse Program: A standard proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width (SW): Approximately 240 ppm, centered around 120 ppm.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of quaternary carbons, which can have long relaxation times.

-

Number of Scans (NS): Due to the low natural abundance of the 13C isotope, a larger number of scans is required. Typically, 1024 to 4096 scans are sufficient for a sample of this concentration.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

Data Processing

-

Fourier Transform: Apply an exponential line broadening of 1-2 Hz to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the CDCl3 solvent peak to δ 77.16 ppm or the TMS peak to δ 0.00 ppm.

Visualization of Key Concepts

Molecular Structure of 3-Chloro-1-methyl-1H-indole

Caption: Numbering of the carbon atoms in 3-Chloro-1-methyl-1H-indole.

Experimental Workflow for 13C NMR Analysis

Caption: A streamlined workflow for the 13C NMR analysis of 3-Chloro-1-methyl-1H-indole.

Conclusion

This technical guide has provided a comprehensive framework for the 13C NMR analysis of 3-Chloro-1-methyl-1H-indole. By leveraging the principles of substituent chemical shift effects and analyzing the spectra of related indole derivatives, a reliable prediction of the 13C NMR chemical shifts for the target molecule has been presented. The detailed experimental protocol offers a clear and reproducible method for obtaining high-quality spectral data. This guide serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, enabling the confident structural characterization of this and other similarly substituted indole compounds.

References

- Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR Studies of Indole. HETEROCYCLES, 27(2), 377-383.

-

Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

- Gribble, G. W. (2010). Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

Sources

An In-depth Technical Guide to the Synthesis of 3-Chloro-1-methyl-1H-indole: Starting Materials and Methodologies

Introduction

3-Chloro-1-methyl-1H-indole is a crucial heterocyclic building block in the development of pharmacologically active compounds and functional materials. Its unique electronic properties and the reactivity of the C-Cl bond make it a versatile intermediate for further chemical transformations, particularly in cross-coupling reactions.[1] This guide provides a comprehensive overview of the primary synthetic strategies for obtaining 3-Chloro-1-methyl-1H-indole, with a focus on the selection of starting materials and the underlying mechanistic principles that govern the reactions. We will delve into detailed experimental protocols and the critical safety considerations associated with the reagents involved, offering researchers, scientists, and drug development professionals a practical and in-depth resource.

Synthetic Strategies: A Mechanistic Dichotomy

The synthesis of 3-Chloro-1-methyl-1H-indole can be broadly approached from two distinct strategic directions:

-

Direct Electrophilic Chlorination of the Pre-formed Indole Core: This is arguably the most straightforward approach, commencing with the readily available 1-methyl-1H-indole. The core principle lies in the electrophilic substitution at the electron-rich C3 position of the indole ring.

-

Construction of the Indole Ring with Concomitant Chlorination: These methods build the indole scaffold and introduce the chlorine atom in a single or multi-step sequence, offering an alternative for generating structural diversity.

This guide will explore the most prominent methods within each of these strategies, providing a comparative analysis to aid in the selection of the most suitable route for a given research objective.

Strategy 1: Direct Electrophilic Chlorination of 1-Methyl-1H-indole

The high electron density at the C3 position of the indole nucleus makes it highly susceptible to electrophilic attack. This intrinsic reactivity is harnessed in direct chlorination methods.

Starting Material: 1-Methyl-1H-indole

1-Methyl-1H-indole is a commercially available liquid that serves as the primary precursor in this synthetic approach. Its synthesis is well-established, often proceeding via the N-methylation of indole.[2][3][4]

Method 1.1: Chlorination using N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide (NCS) is a mild and effective electrophilic chlorinating agent for a wide range of substrates, including indoles.[1][5] The reaction is typically carried out in an appropriate solvent, and the choice of solvent can influence the reaction rate and selectivity.

Mechanism of Chlorination with NCS:

The reaction proceeds through a classic electrophilic aromatic substitution mechanism. The NCS provides an electrophilic chlorine atom (Cl+), which is attacked by the electron-rich C3 position of the 1-methyl-1H-indole ring. This forms a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation by a weak base, such as the succinimide anion, restores the aromaticity of the indole ring, yielding the 3-chloro-1-methyl-1H-indole product.

Caption: Mechanism of NCS Chlorination of 1-Methyl-1H-indole.

Experimental Protocol:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methyl-1H-indole (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-chlorosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Safety Considerations for NCS:

N-Chlorosuccinimide is an irritant and may cause severe eye and skin irritation with possible burns.[6][7][8][9] It is also light and moisture sensitive.[7] Always handle NCS in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Method 1.2: Chlorination using Sulfuryl Chloride (SO2Cl2)

Sulfuryl chloride is a more reactive and less selective chlorinating agent compared to NCS. It is often used when a stronger electrophile is required. Careful control of reaction conditions is crucial to avoid side reactions, such as the formation of dichlorinated products.

Mechanism of Chlorination with Sulfuryl Chloride:

The mechanism is believed to involve the generation of a highly electrophilic chlorine species. Sulfuryl chloride can act as a source of Cl+ or react via a radical pathway under certain conditions. In polar aprotic solvents, the electrophilic pathway is generally favored for electron-rich substrates like indoles.

Experimental Protocol:

-

Preparation: In a three-necked flask fitted with a dropping funnel, thermometer, and magnetic stirrer under an inert atmosphere, dissolve 1-methyl-1H-indole (1.0 equivalent) in a dry, non-polar solvent such as diethyl ether or dichloromethane.

-

Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of sulfuryl chloride (1.0 equivalent) in the same solvent dropwise via the dropping funnel, maintaining the temperature below -70 °C.

-

Reaction: Stir the mixture at -78 °C for 30-60 minutes. Monitor the reaction progress by TLC.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature.

-

Purification: Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent. The residue is then purified by column chromatography.

Safety Considerations for Sulfuryl Chloride:

Sulfuryl chloride is a highly corrosive and toxic chemical.[10][11][12][13] It reacts violently with water, releasing toxic and corrosive gases.[11][12] Inhalation can cause severe irritation to the respiratory system, and contact can cause severe burns to the skin and eyes.[10][13] All manipulations must be performed in a certified fume hood with appropriate PPE, including chemical-resistant gloves, a face shield, and a lab coat.

| Parameter | N-Chlorosuccinimide (NCS) | Sulfuryl Chloride (SO2Cl2) |

| Reactivity | Mild | High |

| Selectivity | High for C3 chlorination | Lower, risk of over-chlorination |

| Reaction Temp. | 0 °C to room temperature | Low temperatures (-78 °C) |

| Handling | Irritant, moisture/light sensitive | Corrosive, toxic, water-reactive |

| Work-up | Quenched with sodium thiosulfate | Quenched with sodium bicarbonate |

Table 1: Comparison of NCS and SO2Cl2 for the Chlorination of 1-Methyl-1H-indole.

Strategy 2: Synthesis of the Indole Ring with Concurrent Chlorination

An alternative to the direct chlorination of a pre-existing indole is to construct the indole ring with the chlorine atom already incorporated or introduced during the cyclization process.

Method 2.1: Desulfonylative Chlorocyclization of N,N-Disubstituted 2-Alkynylanilines

A more recent and innovative approach involves the intramolecular cyclization and chlorination of N,N-disubstituted 2-alkynylanilines using a DMSO/SOCl2 system.[14][15][16] This method provides a route to 3-chloroindoles with good yields.[15]

Starting Materials:

-

N,N-disubstituted 2-alkynylaniline: This precursor needs to be synthesized, typically through a Sonogashira coupling of a protected 2-iodoaniline with a terminal alkyne, followed by manipulation of the nitrogen substituents.

-

Dimethyl sulfoxide (DMSO)

-

Thionyl chloride (SOCl2)

Mechanism of Desulfonylative Chlorocyclization:

The proposed mechanism suggests that DMSO reacts with the electrophilic SOCl2 to form a reactive dimethyl chloride sulfonium intermediate.[14] The N,N-disubstituted 2-alkynylaniline then undergoes a concerted attack on the chlorine atom of this intermediate, leading to a desulfonylative chlorocyclization process to form the 3-chloroindole product.[14]

Caption: Workflow for Desulfonylative Chlorocyclization.

Experimental Protocol:

A detailed protocol for the synthesis of the starting N,N-disubstituted 2-alkynylaniline is beyond the scope of this guide. The subsequent cyclization/chlorination step is outlined below.

-

Preparation: To a solution of the N,N-disubstituted 2-alkynylaniline (1.0 equivalent) in DMSO, add thionyl chloride (2.0 equivalents) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for the time required to achieve complete conversion (monitored by TLC).

-

Work-up: Pour the reaction mixture into ice water and extract with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by flash column chromatography.

Conclusion

The synthesis of 3-Chloro-1-methyl-1H-indole can be effectively achieved through several synthetic routes. The choice of the optimal method depends on factors such as the availability of starting materials, the desired scale of the reaction, and the safety infrastructure available.

-

Direct chlorination of 1-methyl-1H-indole with NCS is a reliable and high-yielding method that utilizes a relatively mild and easy-to-handle reagent, making it a preferred choice for many applications.

-

Chlorination with sulfuryl chloride offers a more reactive alternative, but requires stringent control of reaction conditions and rigorous safety precautions.

-

The desulfonylative chlorocyclization of N,N-disubstituted 2-alkynylanilines represents a more modern approach that can be advantageous in certain contexts, particularly for the synthesis of structurally diverse 3-chloroindoles, although it requires a more elaborate synthesis of the starting material.

It is imperative for researchers to conduct a thorough risk assessment before undertaking any of these synthetic procedures and to adhere to all recommended safety guidelines.

References

-

Synthesis of indoles - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Proposed mechanism for the chlorination of indoles 1. - ResearchGate. (n.d.). Retrieved from [Link]

-

Li, X., Cheng, Y., Li, Y., Sun, F., Zhan, X., Yang, Z., Yang, J., & Du, Y. (2024). DMSO/SOCl2-Enabled Synthesis of 3-Chloroindoles via Desulfonylative Chlorocyclization of N,N-Disubstituted 2-Alkynylanilines. The Journal of Organic Chemistry, 89(3), 2039–2049. [Link]

-

Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]

-

N-Chlorosuccinimide (NCS) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sulfuryl Chloride. Retrieved from [Link]

-

Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. - RJPBCS. (n.d.). Retrieved from [Link]

- Mekky, A. H. (2020). Synthesis of New Nitrogenous Derivatives Based On 3-Chloro–1-methyl-1H-indazole. International Journal of Pharmaceutical Research, 12(2).

-

Fischer Indole Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Gassman, P. G., & van Bergen, T. J. (1974). Studies of the mechanism of chlorination of indoles. Detection of N-chloroindole and 3-chloro-3H-indole as intermediates. The Journal of Organic Chemistry, 39(15), 2243–2247. [Link]

-

Li, X., Cheng, Y., Li, Y., Sun, F., Zhan, X., Yang, Z., Yang, J., & Du, Y. (2024). DMSO/SOCl2-Enabled Synthesis of 3-Chloroindoles via Desulfonylative Chlorocyclization of N,N-Disubstituted 2-Alkynylanilines. The Journal of Organic Chemistry, 89(3), 2039–2049. [Link]

-

GalChimia. (2015, February 20). A New Age for Chlorination. Retrieved from [Link]

-

Mekky, A. H. (2020). Synthesis of New Nitrogenous Derivatives Based On 3-Chloro–1-methyl-1H-indazole. ResearchGate. Retrieved from [Link]

-

Shiri, M., & Zolfigol, M. A. (2009). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. ResearchGate. Retrieved from [Link]

-

Butler, A., & Sandy, M. (2023). Decarboxylative Halogenation of Indoles by Vanadium Haloperoxidases. ChemRxiv. [Link]

-

Cole-Parmer. (2005, October 3). Material Safety Data Sheet - N-Chlorosuccinimide, 98+%. Retrieved from [Link]

-

Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-indole synthesis by Fischer's method. Part I. Molecules, 15(4), 2491–2498. [Link]

-

Organic Syntheses. (2015, December 22). Dicyclohexylphosphino)phenyl)-‐1-‐ methyl-‐1H-‐indole (CM). Retrieved from [Link]

-

Lee, S. J., Terrazas, M. S., Pippel, D. J., & Beak, P. (2003). Mechanism of Electrophilic Chlorination: Experimental Determination of a Geometrical Requirement for Chlorine Transfer by the Endocyclic Restriction Test. Journal of the American Chemical Society, 125(23), 6963–6971. [Link]

-

PubChem. (n.d.). 4-Chloro-1-methyl-1H-indole. Retrieved from [Link]

-

Pinto, D. J., Orwat, M. J., Quan, M. L., Han, W., Galemmo, R. A., Jr, Amparo, E., Wells, B. L., Ellis, C., He, M. Y., Arlt, M., He, K., Wright, M. R., Bai, S., Luettgen, J. M., Knabb, R. M., Wong, P. C., Wexler, R. R., & Lam, P. Y. (2008). Design, Structure−Activity Relationships, X-ray Crystal Structure, and Energetic Contributions of a Critical P1 Pharmacophore: 3-Chloroindole-7-yl-Based Factor Xa Inhibitors. Journal of Medicinal Chemistry, 51(23), 7386–7396. [Link]

-

Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 3-chloroindole. Retrieved from [Link]

- Google Patents. (n.d.). US6326501B1 - Methylation of indole compounds using dimethyl carbonate.

-

Li, X., Cheng, Y., Li, Y., Sun, F., Zhan, X., Yang, Z., Yang, J., & Du, Y. (2024). DMSO/SOCl2‑Enabled Synthesis of 3‑Chloroindoles via Desulfonylative Chlorocyclization of N,N-Disubstituted 2‑Alkynylanilines. The Journal of Organic Chemistry. ACS Figshare. [Link]

-

Organic Syntheses. (n.d.). 1-methylindole. Retrieved from [Link]

-

Wang, L., Chen, Y., Lu, Y., Wu, J., & Wang, Y. (2017). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Advances, 7(83), 52888–52895. [Link]

- Google Patents. (n.d.). CN101157650B - Preparation method of methyl indole-1-carboxylate and derivatives thereof.

-

Prakash, G. K. S., Mathew, T., & Olah, G. A. (2004). N-Halosuccinimide/BF3−H2O, Efficient Electrophilic Halogenating Systems for Aromatics. Journal of the American Chemical Society, 126(48), 15770–15776. [Link]

-

Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. A New Age for Chlorination - GalChimia [galchimia.com]

- 6. fishersci.com [fishersci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. nj.gov [nj.gov]

- 11. fishersci.com [fishersci.com]

- 12. SULFURYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. acs.figshare.com [acs.figshare.com]

Methodological & Application

Application Notes & Protocols: The Strategic Use of 3-Chloro-1-methyl-1H-indole in Modern Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and clinically significant pharmaceuticals.[1][2] Its unique electronic properties and structural versatility allow it to interact with a multitude of biological targets.[3][4] Within the expansive library of indole-based starting materials, 3-Chloro-1-methyl-1H-indole emerges as a particularly strategic building block. The chlorine atom at the C-3 position is not merely a substituent but a versatile synthetic handle, primed for sophisticated chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[5][6] This guide provides an in-depth exploration of the synthesis, reactivity, and application of 3-chloro-1-methyl-1H-indole, complete with detailed experimental protocols and expert insights to empower researchers in their drug discovery endeavors.

The Significance of the 3-Chloro-1-methyl-1H-indole Scaffold

The utility of this scaffold is rooted in two key structural features:

-

The N-1 Methyl Group: N-alkylation of the indole core prevents the formation of the indolyl anion under basic reaction conditions, which can otherwise complicate subsequent reactions by acting as a competing nucleophile.[7] This pre-installed methyl group simplifies reaction design and often improves solubility and metabolic stability in the final drug candidates.

-

The C-3 Chloro Substituent: The C-3 position of indole is electron-rich and highly reactive towards electrophiles.[8] However, the introduction of a halogen, such as chlorine, transforms this position into an electrophilic site suitable for transition metal-catalyzed cross-coupling. This "umpolung" of reactivity is the cornerstone of its utility, enabling the construction of complex C-C, C-N, and C-O bonds with high precision and predictability.[9]

The strategic flow of utilizing this key intermediate is outlined below.

Caption: The canonical catalytic cycle for Palladium-catalyzed cross-coupling reactions.

Expertise in Practice: Causality Behind Experimental Choices

-

Catalyst/Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) accelerate the rate-limiting reductive elimination step and stabilize the active Pd(0) species, leading to higher yields and turnover numbers, especially for challenging substrates like aryl chlorides. [7][10]* Base: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) plays a crucial role, particularly in the Suzuki-Miyaura reaction, where it activates the boronic acid to facilitate transmetalation. [11]The choice of base can significantly impact reaction rate and side product formation.

-

Solvent: Aprotic polar solvents like Dioxane, THF, or DMF are commonly used to ensure the solubility of all reaction components, including the inorganic base and the palladium catalyst complex.

The following table summarizes typical conditions for key reactions involving 3-chloro-1-methyl-1H-indole.

| Reaction Type | Typical Catalyst | Typical Ligand | Typical Base | Common Solvents | Temperature (°C) |

| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos, RuPhos | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene | 80 - 110 |

| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, Xantphos | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 90 - 120 |

| Heck Coupling | Pd(OAc)₂ | PPh₃, P(o-tolyl)₃ | Et₃N, KOAc | DMF, NMP, Acetonitrile | 80 - 140 |

Detailed Application Protocols

Safety Precaution: All protocols should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Palladium catalysts, phosphine ligands, and organic solvents can be hazardous and should be handled with care.

Protocol 1: Suzuki-Miyaura C-C Coupling for 3-Aryl-1-methyl-1H-indole Synthesis

This protocol describes a general procedure for coupling 3-chloro-1-methyl-1H-indole with an arylboronic acid. This reaction is fundamental for constructing biaryl scaffolds common in many therapeutic agents. [12] Materials and Reagents:

| Reagent | M.W. | Amount | Moles | Eq. |

|---|---|---|---|---|

| 3-Chloro-1-methyl-1H-indole | 165.62 | 166 mg | 1.0 | 1.0 |

| Arylboronic Acid | - | - | 1.2 | 1.2 |

| Pd(OAc)₂ | 224.50 | 4.5 mg | 0.02 | 0.02 |

| SPhos | 410.47 | 16.4 mg | 0.04 | 0.04 |

| K₃PO₄ | 212.27 | 425 mg | 2.0 | 2.0 |

| 1,4-Dioxane | - | 4 mL | - | - |

| Water | - | 1 mL | - | - |

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk tube, add 3-chloro-1-methyl-1H-indole (166 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (425 mg, 2.0 mmol).

-

Degassing: Seal the tube with a rubber septum. Evacuate the tube and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere. Trustworthiness Check: This step is critical as the Pd(0) active catalyst is oxygen-sensitive. Incomplete degassing is a common cause of reaction failure.

-

Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL) via syringe. The mixture should be stirred to ensure all solids are suspended.

-

Reaction: Place the sealed tube in a preheated oil bath at 100 °C. Stir vigorously for 4-12 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. Spot the reaction mixture against the starting material.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired 3-aryl-1-methyl-1H-indole.

Protocol 2: Buchwald-Hartwig C-N Coupling for 3-Amino-1-methyl-1H-indole Synthesis

This protocol enables the formation of a C-N bond, a critical linkage in many biologically active molecules. It is used to introduce primary or secondary amines onto the indole core.

Materials and Reagents:

| Reagent | M.W. | Amount | Moles | Eq. |

|---|---|---|---|---|

| 3-Chloro-1-methyl-1H-indole | 165.62 | 166 mg | 1.0 | 1.0 |

| Amine (R₂NH) | - | - | 1.2 | 1.2 |

| Pd₂(dba)₃ | 915.72 | 9.2 mg | 0.01 | 0.01 |

| Xantphos | 578.68 | 17.4 mg | 0.03 | 0.03 |

| NaOtBu | 96.10 | 134 mg | 1.4 | 1.4 |

| Toluene (anhydrous) | - | 5 mL | - | - |

Step-by-Step Methodology:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), Xantphos (17.4 mg, 0.03 mmol), and NaOtBu (134 mg, 1.4 mmol) to a flame-dried Schlenk tube.

-

Reagent Addition: Add 3-chloro-1-methyl-1H-indole (166 mg, 1.0 mmol) and anhydrous toluene (5 mL). Stir for 5 minutes.

-

Nucleophile Addition: Add the desired amine (1.2 mmol) via syringe.

-

Reaction: Seal the tube and heat in a preheated oil bath at 110 °C for 12-24 hours. Expert Insight: Sodium tert-butoxide is a strong, air-sensitive base. It must be handled under inert conditions to maintain its reactivity.

-

Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting material.

-

Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution (10 mL).

-

Extraction & Purification: Extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Case Study: A Key Intermediate for Osimertinib

3-Chloro-1-methyl-1H-indole is a precursor to key intermediates in the synthesis of complex pharmaceuticals. For instance, the 3-(pyrimidin-4-yl)-1-methyl-indole core is found in Osimertinib (Tagrisso), a crucial drug for treating non-small cell lung cancer. [13]The following protocol illustrates the synthesis of a related key intermediate.

Caption: Synthesis of a key pyrimidine-indole scaffold via Suzuki-Miyaura coupling.

This transformation highlights how a simple, commercially available starting material can be rapidly elaborated into a high-value, functionalized heterocyclic system, demonstrating the power and efficiency of modern cross-coupling chemistry in drug development pipelines.

References

-

Verma, A. K., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

Nakao, Y., et al. (2012). [Total synthesis of biologically active alkaloids using bio-inspired indole oxidation]. PubMed. [Link]

- CN106674203A. (2017). Preparation method of 3-(2-chloro-pyrimidine-4-yl)-1-methylindole.

-

Ben-Abdallah, T., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PubMed Central. [Link]

-

Ferreira, P. M. T. (2012). Applications of the Indole Scaffold in Medicinal Chemistry: Development of New Antioxidants, COX Inhibitors and Antitubercular Agents. University of Porto Repository. [Link]

-

Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH Public Access. [Link]

-

Valente, C., et al. (2020). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]

-

Kumar, V., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. [Link]

-

Sarkar, S., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. [Link]

-

Ismalaj, E., et al. (2022). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. [Link]

-

Daïch, A., et al. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PubMed Central. [Link]

-

International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies. [Link]

-

Sarkar, S., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. ResearchGate. [Link]

-

Burke, M. D., et al. (2011). Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles. The Journal of Organic Chemistry. [Link]

-

Biscoe, M. R., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Mohssen, H. F., et al. (2018). Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Link]

-

International Journal of Chemical Studies. (2019). Versatility in pharmacological actions of 3-substituted indoles. International Journal of Chemical Studies. [Link]

-

Papillon, J. P. N., et al. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega. [Link]

-

Al-Hamdani, A. A. S., et al. (2022). Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. ResearchGate. [Link]

-

Sun, H., & Yost, G. S. (2008). Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions. PubMed Central. [Link]

-

National Center for Biotechnology Information. (2022). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. MDPI. [Link]

-

Köcher, S., et al. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. ResearchGate. [Link]

-

Singh, G., & Singh, P. (2020). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PubMed Central. [Link]

-

Sadanandan, P. N., et al. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Rasayan Journal of Chemistry. [Link]

-

O'Connor, S. (2014). Chemistry and biology of plant alkaloid biosynthesis. YouTube. [Link]

-

Organic Syntheses. (n.d.). 1-methylindole. Organic Syntheses. [Link]

Sources

- 1. Biologically active and Synthesis of indole_Chemicalbook [chemicalbook.com]

- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone – Oriental Journal of Chemistry [orientjchem.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. CN106674203A - Preparation method of 3-(2-chloro-pyrimidine-4-yl)-1-methylindole - Google Patents [patents.google.com]

Application Notes & Protocols: Strategic Functionalization of the Indole Ring at the C2 Position

Abstract

The indole scaffold is a cornerstone of medicinal chemistry and materials science, with its derivatives forming the basis of numerous pharmaceuticals and bioactive natural products[1]. While the indole ring is inherently nucleophilic, its reactivity is overwhelmingly biased towards the C3 position for typical electrophilic substitutions[2][3]. Consequently, the selective functionalization at the C2 position presents a significant synthetic challenge that requires non-classical approaches. This guide provides an in-depth analysis of modern, field-proven strategies to achieve selective C2 functionalization, moving beyond simple textbook examples to explain the mechanistic rationale behind these powerful techniques. We will detail protocols for key transformations, including directing group-assisted C-H activation and Umpolung strategies, providing researchers with the practical knowledge to incorporate these valuable motifs into their synthetic programs.

The Fundamental Challenge: Overcoming C3 Reactivity

The indole ring is an electron-rich aromatic system. The highest occupied molecular orbital (HOMO) has the greatest electron density at the C3 position. When an electrophile (E+) approaches, the reaction intermediate formed by attack at C3 is significantly more stable because the aromaticity of the benzene ring is preserved, and the positive charge is effectively delocalized onto the nitrogen atom without disrupting the benzene sextet[3]. Conversely, attack at the C2 position leads to an intermediate where this stabilization is less effective, and the benzene ring's aromaticity is compromised in resonance contributors[3].

This inherent electronic preference means that direct C2 functionalization requires strategies that either block the C3 position or, more elegantly, fundamentally alter the innate reactivity of the indole nucleus.

Strategic Pathways to C2 Functionalization

Modern organic synthesis has devised several powerful strategies to controllably functionalize the C2 position. These can be broadly categorized based on the method used to activate the C2-H bond or invert the ring's polarity.

Strategy 1: Transition Metal-Catalyzed C-H Activation

This is arguably the most powerful and versatile modern approach. It relies on installing a directing group (DG) on the indole nitrogen (N1), which acts as a ligand to chelate a transition metal catalyst (e.g., Pd, Rh, Ir, Fe) and position it in close proximity to the C2-H bond. This proximity facilitates an intramolecular C-H activation (metalation) step, forming a stable five- or six-membered metallacycle. This directed metalation overrides the inherent electronic preference for C3, leading to highly selective C2 functionalization[4][5].

Causality Behind Experimental Choices:

-

The Directing Group (DG): The choice of DG is critical. Pyridyl, pyrimidyl, and acyl groups (like pivaloyl or acetyl) are commonly used[5][6]. The DG must bind effectively to the chosen metal catalyst but should ideally be removable under conditions that do not degrade the product.

-

The Metal Catalyst: Palladium(II) catalysts are workhorses for C-H arylations, while Rhodium(III) and Iridium(I) are often superior for alkylations and alkenylations[5][6][7]. Iron and Cobalt offer more sustainable, earth-abundant alternatives[8].

-

The Oxidant/Additives: Many C-H activation cycles are oxidative. For example, in Pd(II)-catalyzed arylations, an oxidant like Ag₂CO₃ or Cu(OAc)₂ is often required to regenerate the active catalyst.

Strategy 2: Umpolung (Reactivity Inversion)

The term "Umpolung" refers to the inversion of a functional group's normal polarity[9]. In this context, the nucleophilic indole C2 position is converted into an electrophile. A highly effective way to achieve this is through the in situ generation of a 3-haloindolenine intermediate[10]. The indole is first treated with a mild electrophilic halogenating agent (e.g., N-chlorosuccinimide, NCS). This adds to the electron-rich C3 position, breaking the pyrrole's aromaticity and forming a reactive indolenine. This intermediate is now strongly electrophilic at the C2 position, ready to be attacked by a range of nucleophiles. A subsequent rearomatization step expels the halide and delivers the C2-functionalized product[9][10].

Causality Behind Experimental Choices:

-

The Halogenating Agent: NCS and NBS (N-bromosuccinimide) are ideal as they are mild and easy to handle. Stoichiometric control is key to avoid over-reaction.

-

The Nucleophile: This strategy is powerful because it can be paired with soft nucleophiles that are otherwise difficult to use in direct C-H activations. Organoboron reagents (e.g., allylboronates) are particularly effective[10].

-

Reaction Conditions: These reactions often proceed under very mild, metal-free conditions, enhancing their practicality and functional group tolerance.

Field-Proven Protocols

The following protocols are designed to be self-validating systems. Expected outcomes and key checkpoints are included.

Protocol 1: Palladium-Catalyzed Direct C2-Arylation of N-Pivaloylindole

This protocol describes a robust method for coupling an N-protected indole with an aryl bromide, a representative example of directing group-assisted C-H activation.

Materials:

-

N-Pivaloylindole (1.0 equiv)

-

Aryl Bromide (1.5 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂, 0.05 equiv)

-

Tricyclohexylphosphine (PCy₃, 0.10 equiv)

-

Potassium Carbonate (K₂CO₃, 2.0 equiv, finely ground and dried)

-

Anhydrous N,N-Dimethylacetamide (DMA)

-

Schlenk flask, magnetic stirrer, heating mantle, argon/nitrogen line

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add N-Pivaloylindole (e.g., 215 mg, 1.0 mmol), the corresponding Aryl Bromide (1.5 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), PCy₃ (28 mg, 0.10 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

-

Solvent Addition: Add anhydrous DMA (5 mL) via syringe.

-

Reaction Execution: Seal the flask and heat the mixture to 120 °C with vigorous stirring. The reaction mixture will typically turn dark brown or black.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours. Check for the consumption of the starting indole.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure 2-arylated product.

-

Deprotection (Optional): The pivaloyl directing group can be removed by heating with a strong base like NaOH or NaOMe in methanol.

Scientist's Notes:

-

Why K₂CO₃? The base is crucial for the C-H activation step, acting as a proton acceptor. It must be anhydrous as water can inhibit the catalyst.

-

Why PCy₃? This bulky, electron-rich phosphine ligand stabilizes the palladium catalyst and promotes the oxidative addition and reductive elimination steps.

-

Why DMA? This high-boiling polar aprotic solvent is effective at solubilizing the reagents and facilitating the high temperatures often required for C-H activation.

| Substrate (N-Piv-Indole) | Aryl Bromide | Product | Typical Yield (%) |

| Unsubstituted | 4-Bromotoluene | N-Piv-2-(p-tolyl)indole | 85% |

| 5-Fluoro | 4-Bromoanisole | N-Piv-5-Fluoro-2-(4-methoxyphenyl)indole | 78% |

| 5-Cyano | 3-Bromopyridine | N-Piv-5-Cyano-2-(pyridin-3-yl)indole | 65% |

Protocol 2: C2-Allylation via In Situ Generated 3-Chloroindolenine

This protocol leverages the Umpolung strategy for a mild, metal-free C2 allylation, adapted from methodology reported by Carreira and colleagues[10].

Materials:

-

3-Substituted Indole (e.g., Tryptophol, 1.0 equiv)

-

N-Chlorosuccinimide (NCS, 1.1 equiv)

-

Allylboronic acid pinacol ester (1.2 equiv)

-

Dichloromethane (DCM, anhydrous)

-

Round-bottom flask, magnetic stirrer, argon/nitrogen atmosphere

Step-by-Step Methodology:

-

Indole Solution: In a round-bottom flask under an inert atmosphere, dissolve the 3-substituted indole (e.g., 161 mg, 1.0 mmol) in anhydrous DCM (10 mL).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This is critical to control the formation of the reactive indolenine intermediate.

-

Chlorination: Add NCS (147 mg, 1.1 mmol) in one portion. Stir the mixture at -78 °C for 30 minutes. The solution may change color, indicating the formation of the 3-chloroindolenine.

-

Nucleophilic Addition: Add the allylboronic acid pinacol ester (e.g., 202 mg, 1.2 mmol) via syringe.

-

Warming: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

-

Monitoring: Monitor the consumption of the starting material by TLC.

-

Quenching & Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃, 10 mL).

-

Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to afford the C2-allylated indole.

Scientist's Notes:

-

The Role of -78 °C: The 3-chloroindolenine is a reactive, unstable intermediate. Low temperature is essential to generate it cleanly and prevent side reactions before the nucleophile is added.

-

Substrate Choice: This method works best with 3-substituted indoles. For NH-indoles without a C3 substituent, direct C3-chlorination is a competing pathway.

-

Versatility: This protocol is highly versatile. A wide range of substituted allylboronates can be used to introduce structurally diverse allyl groups at the C2 position[10].

Conclusion and Future Perspectives

The selective functionalization of the indole C2 position has transitioned from a niche challenge to a solved problem with a diverse toolkit of reliable methods. Directing group-assisted C-H activation offers unparalleled scope for installing aryl, alkyl, and other groups, while Umpolung strategies provide a complementary, mild, and often metal-free route for introducing nucleophiles. As the field advances, we anticipate the development of even more efficient and sustainable catalysts (e.g., using earth-abundant metals), the expansion of radical-based methodologies[11], and the application of photoredox catalysis to achieve these transformations under even milder conditions[12][13]. These ongoing innovations will continue to empower researchers in drug discovery and materials science to access novel chemical space with precision and efficiency.

References

-

ResearchGate. Different approaches to C2 functionalized indole derivatives (A–D). Available at: [Link]

-

ResearchGate. C2-functionalized bioactive indole derivatives. Available at: [Link]

-

ACS Publications. Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters. Available at: [Link]

-

Deb, M. L., & Baruah, P. P. (2020). Recent Advances on the C2-Functionalization of Indole via Umpolung. SN Applied Sciences. Available at: [Link]

-

Shafique, S., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Available at: [Link]

-

ACS Publications. Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Catalysis. Available at: [Link]

-

ACS Publications. Ir(I)-Catalyzed C–H Bond Alkylation of C2-Position of Indole with Alkenes: Selective Synthesis of Linear or Branched 2-Alkylindoles. Journal of the American Chemical Society. Available at: [Link]

-

ACS Publications. Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society. Available at: [Link]

-

Kumar, P., Nagtilak, P. J., & Kapur, M. (2021). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry. Available at: [Link]

-

ACS Publications. Iron-Catalyzed Directed C2-Alkylation and Alkenylation of Indole with Vinylarenes and Alkynes. Organic Letters. Available at: [Link]

-

Yesilova, T., et al. (2019). Mild and Practical Indole C2 Allylation by Allylboration of in situ Generated 3-Chloroindolenines. European Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. Electrophilic Substitution Reactions of Indoles. Available at: [Link]

-

ResearchGate. C2 allylation strategies of indoles. (a) lithiation of the C2 position... Available at: [Link]

-

NIH National Library of Medicine. Anticancer Molecule Discovery via C2-Substituent Promoted Oxidative Coupling of Indole and Enolate. Available at: [Link]

-

MDPI. C-H Functionalization of indoles and oxindoles through CDC reactions. Available at: [Link]

-

ACS Publications. Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters. Available at: [Link]

-

Quimicaorganica.org. TOPIC 43. INDOLE | 43.3. ELECTROPHILIC SUBSTITUTION WITH POSITION 3 OCCUPIED. Available at: [Link]

-

NIH National Library of Medicine. Selectivity in the Addition of Electron Deficient Radicals to the C2 Position of Indoles. Available at: [Link]

-

RSC Publishing. Imine induced metal-free C–H arylation of indoles. Available at: [Link]

-

ResearchGate. Catalytic direct C2‐alkylation of indoles. Available at: [Link]

-

ScienceDirect. Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block. Available at: [Link]

-

Homework.Study.com. Indole reacts with electrophiles at C3 rather than at C2. Available at: [Link]

-

NIH National Library of Medicine. Photoredox C(2)-Arylation of Indole- and Tryptophan-Containing Biomolecules. Available at: [Link]

-

Beilstein Journals. Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Available at: [Link]

-

Semantic Scholar. Nucleophilic substitution reactions on indole nucleus: syntheses of 2-substituted indole-3-carboxaldehydes. Available at: [Link]

-

ResearchGate. Transition metal-Catalyzed C-H Functionalizations of Indoles. Available at: [Link]

-

Kapur, M., et al. (2021). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry. Available at: [Link]

-

ACS Publications. Photoredox C(2)-Arylation of Indole- and Tryptophan-Containing Biomolecules. Organic Letters. Available at: [Link]

-

ResearchGate. C2-acylation of indoles via the dual C-H activation/photoredox catalysis. Available at: [Link]

-

Publons. Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. homework.study.com [homework.study.com]

- 4. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Recent Advances on the C2-Functionalization of Indole via Umpolung [pubmed.ncbi.nlm.nih.gov]

- 10. Mild and Practical Indole C2 Allylation by Allylboration of in situ Generated 3‐Chloroindolenines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selectivity in the Addition of Electron Deficient Radicals to the C2 Position of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Photoredox C(2)-Arylation of Indole- and Tryptophan-Containing Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BJOC - Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes [beilstein-journals.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-Chloro-1-methyl-1H-indole Synthesis

Welcome to the technical support center for the synthesis of 3-Chloro-1-methyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this specific synthesis. Our goal is to empower you with the knowledge to not only successfully synthesize this compound but also to understand the underlying chemical principles for effective optimization and problem-solving.

I. Introduction to the Synthesis

The synthesis of 3-Chloro-1-methyl-1H-indole is a crucial step in the preparation of various biologically active molecules and pharmaceutical intermediates. The most common and direct approach involves the electrophilic chlorination of the starting material, 1-methyl-1H-indole. The indole nucleus is an electron-rich aromatic system, with the C3 position being particularly susceptible to electrophilic attack due to the electron-donating nature of the nitrogen atom.

The primary challenge in this synthesis lies in achieving high regioselectivity for the C3 position while minimizing the formation of undesired side products, such as di- or polychlorinated indoles and isomers. This guide will focus on a robust and widely used method employing N-Chlorosuccinimide (NCS) as the chlorinating agent.

II. Reaction Mechanism and Key Principles

The chlorination of 1-methyl-1H-indole with N-Chlorosuccinimide (NCS) proceeds via an electrophilic aromatic substitution mechanism. Understanding this mechanism is fundamental to troubleshooting and optimizing the reaction conditions.

-

Electrophile Generation: NCS serves as a source of an electrophilic chlorine atom ("Cl+"). The electron-withdrawing succinimide group polarizes the N-Cl bond, making the chlorine atom susceptible to nucleophilic attack.

-

Nucleophilic Attack: The electron-rich C3 position of the 1-methyl-1H-indole ring acts as a nucleophile, attacking the electrophilic chlorine of NCS. This step forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

-

Aromatization: A base, typically the succinimide anion or a solvent molecule, abstracts a proton from the C3 position of the sigma complex. This restores the aromaticity of the indole ring and yields the final product, 3-Chloro-1-methyl-1H-indole, along with succinimide as a byproduct.

Caption: Electrophilic chlorination mechanism of 1-methyl-1H-indole.

III. Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of the starting material, 1-methyl-1H-indole, and its subsequent chlorination to 3-Chloro-1-methyl-1H-indole.

Protocol 1: Synthesis of 1-Methyl-1H-indole

This procedure is adapted from a reliable method for the N-alkylation of indole.[1]

Materials:

-

Indole

-

Sodium amide (NaNH₂) or Sodium hydride (NaH)

-

Methyl iodide (CH₃I)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add indole (1 equivalent).

-

Solvent Addition: Add anhydrous DMF or THF to dissolve the indole.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 equivalents) portion-wise over 15 minutes. Alternatively, sodium amide can be used. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.2 equivalents) dropwise via the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the layers.

-

Extraction: Extract the aqueous layer twice with diethyl ether.

-

Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 1-methyl-1H-indole as a colorless to pale yellow oil.

Protocol 2: Synthesis of 3-Chloro-1-methyl-1H-indole

This protocol is a modified procedure based on the chlorination of indole with NCS.[2][3]

Materials:

-

1-Methyl-1H-indole

-

N-Chlorosuccinimide (NCS)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1-methyl-1H-indole (1 equivalent) in anhydrous DMF or acetonitrile.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Chlorosuccinimide (1.05 equivalents) portion-wise over 20-30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and dichloromethane.

-

Extraction and Washing: Separate the layers and extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by water and then brine. This washing step is crucial to remove any remaining DMF and succinimide.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 0% to 10% ethyl acetate). The product, 3-Chloro-1-methyl-1H-indole, is typically a white to off-white solid. Further purification can be achieved by recrystallization from a suitable solvent system like hexane/ethyl acetate.

IV. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 3-Chloro-1-methyl-1H-indole, providing potential causes and actionable solutions.

| Problem | Potential Cause(s) | Troubleshooting Steps |

| Low or No Product Formation | 1. Degraded NCS: N-Chlorosuccinimide can decompose over time. 2. Wet Solvent/Reagents: Water can react with NCS and deactivate it. 3. Low Reaction Temperature: The reaction may be too slow at very low temperatures. | 1. Use a fresh bottle of NCS or recrystallize old NCS from acetic acid. 2. Ensure all solvents and glassware are thoroughly dried. Run the reaction under an inert atmosphere (nitrogen or argon). 3. Allow the reaction to proceed at 0 °C to room temperature after the addition of NCS, while carefully monitoring for the formation of side products. |

| Formation of Multiple Products (Poor Selectivity) | 1. Over-chlorination: Use of excess NCS or higher reaction temperatures can lead to the formation of 2,3-dichloro-1-methyl-1H-indole and other polychlorinated species. 2. Isomer Formation: While C3 is the most reactive site, some chlorination at other positions on the indole ring (e.g., C2, C5, C6) might occur under certain conditions. | 1. Use a slight excess (1.05 equivalents) of NCS. Add the NCS slowly at a low temperature (0 °C) to control the reaction rate. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. 2. Maintain a low reaction temperature. The use of a non-polar solvent may slightly favor C3 chlorination. |

| Difficult Purification | 1. Co-elution of Product and Starting Material: 1-methyl-1H-indole and 3-chloro-1-methyl-1H-indole can have similar polarities, making separation by column chromatography challenging. 2. Presence of Succinimide: Succinimide byproduct can be difficult to remove completely. | 1. Use a long chromatography column and a shallow solvent gradient (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate). 2. Thoroughly wash the organic layer with saturated aqueous NaHCO₃ and water during the work-up to remove the majority of the succinimide. |

| Product Instability | 1. Decomposition on Silica Gel: Some chlorinated indoles can be sensitive to the acidic nature of silica gel. 2. Air/Light Sensitivity: The product may discolor over time upon exposure to air and light. | 1. If decomposition is observed, consider using a neutral or basic alumina for chromatography. Alternatively, a quick filtration through a short plug of silica gel might be sufficient for purification. 2. Store the purified product under an inert atmosphere, protected from light, and at a low temperature. |

digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];// Nodes Start [label="Reaction Outcome Unsatisfactory"]; LowYield [label="Low/No Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MultipleProducts [label="Multiple Products", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PurificationIssue [label="Difficult Purification", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckNCS [label="Check NCS Activity &\nPurity"]; CheckConditions [label="Verify Anhydrous\nConditions"]; OptimizeTemp [label="Optimize Temperature\n& Reaction Time"]; ControlStoichiometry [label="Control NCS Stoichiometry\n(1.05 eq)"]; LowTempAddition [label="Slow, Low Temp\nAddition of NCS"]; ShallowGradient [label="Use Shallow Gradient\nColumn Chromatography"]; BaseWash [label="Thorough Base Wash\nDuring Work-up"]; // Connections Start -> LowYield; Start -> MultipleProducts; Start -> PurificationIssue; LowYield -> CheckNCS [label="Cause?"]; LowYield -> CheckConditions [label="Cause?"]; LowYield -> OptimizeTemp [label="Solution"]; MultipleProducts -> ControlStoichiometry [label="Solution"]; MultipleProducts -> LowTempAddition [label="Solution"]; PurificationIssue -> ShallowGradient [label="Solution"]; PurificationIssue -> BaseWash [label="Solution"];

}

Caption: A troubleshooting decision tree for the synthesis of 3-Chloro-1-methyl-1H-indole.

V. Frequently Asked Questions (FAQs)

Q1: Why is N-Chlorosuccinimide (NCS) a preferred reagent for this chlorination?

A1: NCS is a crystalline, stable, and easy-to-handle solid, making it safer and more convenient to use than gaseous chlorine. It acts as a mild electrophilic chlorinating agent, which often leads to higher regioselectivity and fewer side reactions compared to more aggressive reagents like sulfuryl chloride (SO₂Cl₂) or chlorine gas.[4]

Q2: What is the role of the solvent in this reaction?

A2: Polar aprotic solvents like DMF and acetonitrile are commonly used because they effectively dissolve both the 1-methyl-1H-indole and NCS. The solvent can also influence the reaction rate and selectivity. DMF, for instance, can act as a mild base to facilitate the final deprotonation step.

Q3: Can I use a different chlorinating agent?

A3: Yes, other chlorinating agents can be used, but they may require different reaction conditions and can lead to different product distributions. For example, sulfuryl chloride (SO₂Cl₂) is a more powerful chlorinating agent and can lead to over-chlorination if not used carefully. Trichloroisocyanuric acid (TCCA) is another solid, easy-to-handle alternative to NCS.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of 3-Chloro-1-methyl-1H-indole can be confirmed using several analytical techniques:

-

NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The ¹H NMR spectrum should show the characteristic signals for the methyl group and the aromatic protons, with the absence of the C3-H proton signal that is present in the starting material.

-

Mass Spectrometry (MS): MS will show the molecular ion peak corresponding to the mass of the product (C₉H₈ClN), which is approximately 165.62 g/mol .[5] The isotopic pattern for chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) will also be observable.

-

Melting Point: A sharp melting point close to the literature value indicates high purity.

Q5: What are the safety precautions I should take during this synthesis?

A5:

-

N-Chlorosuccinimide (NCS): NCS is an irritant. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated fume hood.

-

Methyl Iodide: Methyl iodide is toxic and a suspected carcinogen. It should be handled with extreme care in a fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

-

Solvents: DMF, acetonitrile, and dichloromethane are flammable and have associated health risks. Handle them in a fume hood and avoid exposure.

-

General Precautions: Always wear appropriate personal protective equipment, including safety glasses, lab coat, and gloves.

VI. Characterization Data

For confirmation of the final product, the following are typical spectroscopic data for 3-Chloro-1-methyl-1H-indole:

| Analysis | Expected Values |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.65-7.60 (m, 1H), 7.30-7.20 (m, 3H), 7.10 (s, 1H), 3.75 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 136.5, 129.8, 125.0, 122.3, 120.5, 119.5, 109.5, 102.0, 33.0 |

| Mass Spec (EI) | m/z (%) = 165 (M⁺, 100), 130 (M⁺ - Cl, 80) |

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.

VII. References

-

N-Chlorosuccinimide (NCS). Organic Chemistry Portal. [Link]

-

1-methylindole. Organic Syntheses Procedure. [Link]

-

Preparation of 3-chloroindole. PrepChem. [Link]

-

Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. International Science Community Association. [Link]

-

1H-Indole, 3-chloro-1-methyl-. PubChem. [Link]

Sources

Technical Support Guide: Optimizing the Synthesis of 3-Chloro-1-methyl-1H-indole

Introduction: The synthesis of 3-Chloro-1-methyl-1H-indole, a key intermediate in pharmaceutical development, presents unique challenges that can significantly impact yield and purity. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. We will explore the two primary synthetic pathways, provide in-depth troubleshooting for common issues, and offer optimized protocols grounded in established chemical principles. Our goal is to empower you to move beyond simple procedural replication and toward a rational, first-principles approach to synthetic optimization.

Section 1: Strategic Synthesis Planning

The preparation of 3-Chloro-1-methyl-1H-indole can be logically approached via two distinct routes, each with its own set of advantages and challenges. The optimal choice depends on starting material availability, scalability, and the specific purity requirements of your project.

-

Route A: Electrophilic Chlorination. This strategy involves the direct chlorination of the electron-rich 1-methylindole precursor at the C3 position.

-

Route B: N-Methylation. This approach begins with the chlorination of indole, followed by the methylation of the nitrogen atom of the resulting 3-chloroindole.

Caption: Primary synthetic routes to 3-Chloro-1-methyl-1H-indole.

Strategic Comparison of Routes

| Feature | Route A (Chlorination of 1-Methylindole) | Route B (Methylation of 3-Chloroindole) | Rationale & Justification |

| Primary Challenge | Regioselectivity of chlorination. | Handling of potentially unstable 3-chloroindole. | The electron-donating methyl group in 1-methylindole further activates the ring, increasing the risk of over-chlorination. 3-chloroindole can be less stable than its N-methylated counterpart. |

| Key Advantage | Clean N-methylation of indole is a high-yielding, well-established reaction.[1] | Avoids potential side reactions on the N-methyl group during chlorination. | The synthesis of 1-methylindole often proceeds in yields of 85-95%, providing a pure starting material for the critical chlorination step.[1] |

| Typical Reagents | Chlorination: SO₂Cl₂, NCS, SO₂ClF.[2][3][4] | Methylation: NaH/MeI, K₂CO₃/DMC.[5][6][7] | Sulfuryl chloride (SO₂Cl₂) is a powerful chlorinating agent, while N-chlorosuccinimide (NCS) is milder. Dimethyl carbonate (DMC) is a safer, greener alternative to traditional methylating agents like methyl iodide.[5] |

| Control Point | Temperature, solvent, and stoichiometry of the chlorinating agent. | Base strength and purity of the 3-chloroindole starting material. | Precise control during chlorination is essential to prevent the formation of di- and tri-chlorinated byproducts or oxidative side products like oxindoles.[2] |

Section 2: Troubleshooting Guide

This section addresses common experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Route A: Issues in the Chlorination of 1-Methylindole

Q1: My reaction yield is very low, and TLC/LCMS analysis shows primarily unreacted 1-methylindole. What went wrong?

A1: This issue points to insufficient electrophilic activity. Several factors could be at play:

-

Inactive Chlorinating Agent: Your chlorinating agent may have degraded. N-Chlorosuccinimide (NCS) can decompose over time, and sulfuryl chloride (SO₂Cl₂) can hydrolyze if exposed to atmospheric moisture.

-

Solution: Use a freshly opened bottle of reagent or purify your existing stock. For NCS, recrystallization from acetic acid is effective.

-

-

Insufficient Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, some activity loss is common.

-